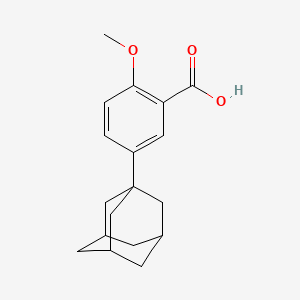

5-(1-Adamantyl)-2-methoxybenzoic acid

Overview

Description

5-(1-Adamantyl)-2-methoxybenzoic acid is a derivative of adamantane, which is an organic compound described as the fusion of three cyclohexane rings . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

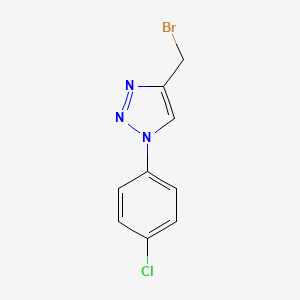

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For example, a series of novel 1,2,3-triazole-adamantylacetamide hybrids were synthesized using copper-catalyzed click chemistry .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . For instance, the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has been investigated .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The discovery of adamantane in petroleum in 1933 launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds .Scientific Research Applications

Synthesis and Chemical Properties

5-(1-Adamantyl)-2-methoxybenzoic acid is involved in various synthetic and chemical processes. A study by Pleynet et al. (1995) demonstrated the metallation/silylation of related compounds, leading to the synthesis of 1-(4-trimethylsilylbenzotriazolyl)-methoxymethylene adamantane, which is closely related to the structure of this compound. This process is essential for creating complex molecules for various applications, including medicinal chemistry (Pleynet, D. P. M., Dutton, J., Thornton-Pett, M., & Johnson, A., 1995).

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral activities of compounds related to this compound have been extensively studied. For instance, El-Emam et al. (2012) investigated N′-Heteroarylidene-1-adamantylcarbohydrazides and their derivatives for antimicrobial properties. These compounds showed potent broad-spectrum antimicrobial activity, which highlights the potential of this compound derivatives in developing new antimicrobial agents (El-Emam, A., Alrashood, K. A., Al-Omar, M., & Al-Tamimi, A.-M. S., 2012).

Anticancer Research

In the field of cancer research, derivatives of this compound have shown significant promise. Zefirov et al. (2017) synthesized adamantane acid esters with potential antitumor activity. These compounds demonstrated cytotoxicity to human carcinoma cell lines and influenced the microtubule network of tumor cells, indicating their potential use in anticancer therapies (Zefirov, N. A., Nurieva, E., Pikulina, Y., Ogon´kov, A. V., Wobith, B., Kuznetsov, S., & Zefirova, O. N., 2017).

Enzymatic and Biochemical Studies

Compounds similar to this compound have been used in various enzymatic and biochemical studies. For example, in research conducted by Khan et al. (2012), adamantane derivatives were synthesized and evaluated for their anti-HIV activity. This highlights the potential role of such compounds in the development of new antiviral agents and the study of virus-host interactions (Khan, M.-u.-H., Akhtar, T., Al-Masoudi, N., Stoeckli-Evans, H., & Hameed, S., 2012).

Mechanism of Action

The mechanism of action of adamantane derivatives is often related to their unique structural properties. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Safety and Hazards

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name |

5-(1-adamantyl)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-16-3-2-14(7-15(16)17(19)20)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAIYIFIAKRVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

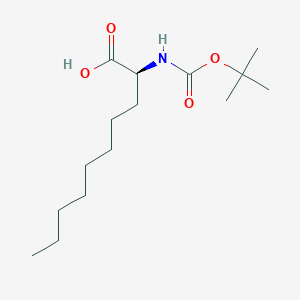

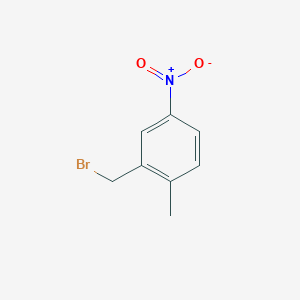

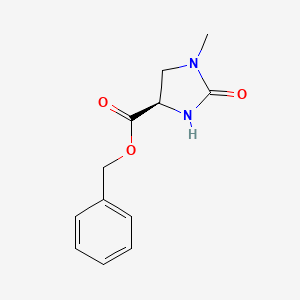

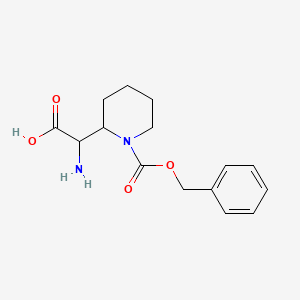

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.